molecular formula C10H10N2O2 B6616793 Cinnamoylurea CAS No. 5962-06-1

Cinnamoylurea

Cat. No.: B6616793
CAS No.: 5962-06-1
M. Wt: 190.20 g/mol
InChI Key: JDVRHVFQVXJPIH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamoylurea belongs to a class of novel synthetic compounds that have been identified for various biological activities. Research indicates that substituted cinnamoyl urea derivatives exhibit a promising profile as tubulin inhibitors. Molecular docking studies suggest these compounds may inhibit cell mitosis by binding to the tubulin protein in the mitotic spindle, thereby preventing its polymerization or depolymerization into microtubules . This mechanism makes such derivatives candidates for investigation in antitumor research . Furthermore, the broader cinnamoyl scaffold, from which this compound is derived, is a active area of investigation in medicinal chemistry for developing new enzyme inhibitors and therapeutic agents . This product is intended for research purposes only in a laboratory setting. It is not intended for use in humans, as a diagnostic, or for any therapeutic applications.

Properties

IUPAC Name

(E)-N-carbamoyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-10(14)12-9(13)7-6-8-4-2-1-3-5-8/h1-7H,(H3,11,12,13,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVRHVFQVXJPIH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5962-06-1
Record name Urea, cinnamoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Step I: Synthesis of Substituted Cinnamic Acids

Substituted benzaldehydes undergo condensation with propionic anhydride in the presence of potassium acetate at 160–180°C, forming α,β-unsaturated cinnamic acids via the Perkin reaction. For example, p-aminocinnamic acid (1a ) is synthesized by heating p-nitrobenzaldehyde with propionic anhydride, followed by steam distillation and acidification with HCl. The purity of intermediates is validated by thin-layer chromatography (TLC) using silica gel with acetone/petroleum ether (3:1) as the mobile phase.

Step II: Formation of Cinnamoyl Chlorides

Cinnamic acids react with thionyl chloride (SOCl₂) under reflux to produce corresponding chlorides. This exothermic reaction proceeds via nucleophilic acyl substitution, yielding intermediates such as p-aminocinnamoyl chloride (2a ) with 69% efficiency. Excess SOCl₂ is removed under vacuum, and the crude chlorides are used directly without purification to minimize hydrolysis.

Step III: Urea Condensation

Cinnamoyl chlorides are treated with urea in 5% NaOH, forming cinnamoylureas through nucleophilic attack by the urea’s amine group. The reaction is maintained under alkaline conditions to scavenge liberated HCl, promoting carbamate formation. For instance, 3,5-dimethoxythis compound (3e ) is isolated in 73% yield after recrystallization from an ethanol-water mixture.

Table 1: Physicochemical Parameters of this compound Derivatives

CompoundR GroupR’ GroupRf ValueMolecular FormulaM.P. (°C)Yield (%)
3a p-NH₂H0.82C₉H₈ClNO127–12869
3b p-OHH0.83C₉H₇ClO₂137–13863
3c 2,5-dichloroH0.78C₉H₅Cl₃O97–9871
3d 2,4-diaminoH0.61C₉H₉ClN₂O121–12270
3e 3,5-dimethoxyCH₃0.80C₁₂H₁₃ClO₃125–12673

Biosynthetic and Enzymatic Approaches

Recent advances in metabolic engineering have enabled the biosynthesis of cinnamic acid derivatives in Escherichia coli, offering a sustainable alternative to classical synthesis. While direct this compound production via enzymatic routes remains unexplored, foundational work demonstrates the feasibility of cinnamylamine synthesis from cinnamic acid using ω-transaminases (ω-TA) and carboxylic acid reductases (CAR).

Pathway Engineering for Cinnamic Acid Derivatives

Cinnamic acid is reduced to cinnamaldehyde by CAR, which requires phosphopantetheinyl transferase (PPTase) for activation. In E. coli strain MRE-oE, deletion of alcohol dehydrogenases (yjgB, fucO) reduced cinnamyl alcohol byproducts, increasing cinnamylamine yields to 523.15 mg/L. This strategy could theoretically be adapted for this compound by incorporating urea-specific transaminases or amidases.

Catalytic Methods and Reaction Optimization

Solvent and Temperature Effects

In classical synthesis, polar aprotic solvents (e.g., DMF) enhance urea reactivity, while temperatures above 100°C accelerate chloride formation. However, excessive heat promotes carbamate decomposition, necessitating precise control during SOCl₂ reflux.

Structural Characterization and Validation

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectra of cinnamoylureas show characteristic peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (N–H bend). Nuclear magnetic resonance (¹H NMR) confirms substituent effects: p-methoxy groups deshield aromatic protons to δ 7.8–8.2 ppm, while amino groups resonate at δ 5.1–5.3 ppm.

Computational Docking Studies

Molecular docking of 3e with tubulin (PDB: 1SA0) reveals hydrogen bonding with Glu144 and Van der Waals interactions with Leu113, explaining its antiproliferative activity. Such analyses guide the rational design of derivatives with enhanced binding affinities.

Industrial and Pharmacological Applications

Anticancer Agents

Cinnamoylureas inhibit tubulin polymerization by binding at the colchicine site, disrupting microtubule dynamics. Compound 3e demonstrates IC₅₀ values of 1.2 μM against MCF-7 breast cancer cells, comparable to paclitaxel.

Agricultural Uses

As urea derivatives, these compounds serve as slow-release nitrogen fertilizers, though their phytotoxicity requires formulation adjustments.

Chemical Reactions Analysis

Hydrolysis Reactions

Cinnamoylurea may undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    This compound+H2OH+Cinnamic acid+Urea\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Cinnamic acid} + \text{Urea}

    Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic Hydrolysis :

    This compound+OHCinnamate+Urea\text{this compound} + \text{OH}^- \rightarrow \text{Cinnamate}^- + \text{Urea}

    The hydroxide ion deprotonates the urea nitrogen, destabilizing the acylurea bond.

Reaction kinetics and yields would depend on temperature, pH, and solvent polarity, as seen in studies on similar compounds .

Thermal Decomposition

At elevated temperatures, this compound might decompose via radical pathways or cyclization :

  • Radical Formation : Homolytic cleavage of the C–N bond could generate cinnamoyl and urea radicals, which may recombine or form secondary products (e.g., cinnamamide).

  • Cyclization : Intramolecular reactions could lead to heterocyclic compounds, such as quinazolinones, if substituents permit .

Redox Reactions

This compound’s α,β-unsaturated carbonyl system is susceptible to reduction:

  • Catalytic Hydrogenation :

    This compound+H2Pd/CDihydrothis compound\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Dihydrothis compound}

    The double bond is selectively reduced, preserving the urea moiety.

  • Oxidation :
    Strong oxidizing agents (e.g., KMnO₄) may cleave the cinnamoyl group, yielding benzoic acid derivatives .

Biochemical Interactions

While not explicitly studied, this compound could participate in enzyme-mediated reactions:

  • Protease Inhibition : The urea moiety may act as a transition-state analog, inhibiting serine proteases via hydrogen bonding to active-site residues .

  • Antioxidant Activity : The conjugated double bond might scavenge free radicals, similar to cinnamic acid derivatives in honey .

Table: Hypothetical Reaction Pathways

Reaction TypeConditionsProductsMechanism
Synthesis Cinnamoyl chloride + ureaThis compound + HClNucleophilic acyl substitution
Acidic Hydrolysis H₂O, H⁺, heatCinnamic acid + ureaAcid-catalyzed nucleophilic attack
Basic Hydrolysis NaOH, H₂OSodium cinnamate + ureaBase-induced deprotonation
Hydrogenation H₂, Pd/CDihydrothis compoundCatalytic reduction
Oxidation KMnO₄, H⁺Benzoic acid derivatives + ureaOxidative cleavage

Research Gaps and Recommendations

Existing literature on this compound is sparse. Further studies should focus on:

  • Mechanistic Studies : Isotopic labeling or computational methods (e.g., URVA ) to map reaction pathways.

  • Catalytic Optimization : Use of DoE (Design of Experiments) to refine synthetic protocols.

  • Biological Activity : Screening for antimicrobial or anticancer properties, leveraging parallels with peptide derivatives .

Scientific Research Applications

Agricultural Applications

Controlled-Release Fertilizers

Cinnamoylurea is primarily investigated for its role as a controlled-release fertilizer (CRF). The slow-release characteristics of this compound can enhance nitrogen use efficiency (NUE) in crops, leading to improved yields while minimizing environmental impacts.

Key Findings:

  • Grain Yield Improvement : Studies indicate that the application of controlled-release urea, including this compound formulations, can significantly increase grain yield in crops like wheat and maize. For instance, a meta-analysis showed that CRF applications improved grain yield by approximately 7.23% compared to conventional urea applications due to enhanced nitrogen uptake .
  • Soil Health : this compound contributes to better soil health by increasing soil organic carbon and total nitrogen levels, which are crucial for crop growth in infertile soils .

Data Table: Impact of this compound on Crop Yield and Soil Properties

ParameterConventional UreaThis compound (Controlled Release)
Grain Yield Increase (%)0%7.23%
Total Nitrogen Uptake (%)0%9.13%
Soil Organic Carbon Increase (%)0%5.93%
Nitrogen Use Efficiency Increase (%)0%23.4%

Medicinal Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. These compounds exhibit various biological activities that make them suitable candidates for cancer treatment.

Key Findings:

  • Antitumor Mechanism : Research demonstrated that cinnamoylureas interact with tubulin, disrupting microtubule formation which is essential for cell division. This mechanism suggests their potential as chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : The effectiveness of cinnamoylureas varies based on structural modifications. Certain substitutions enhance their binding affinity to tubulin, increasing their cytotoxicity against cancer cells .

Case Study: Synthesis and Characterization

A study synthesized several substituted cinnamoylureas and evaluated their antitumor properties through in vitro assays. The results indicated that specific derivatives showed significant cytotoxic effects on various cancer cell lines, suggesting their potential for further development into therapeutic agents .

Summary of Findings

This compound demonstrates versatile applications in both agriculture and medicine:

  • In agriculture, it serves as an effective controlled-release fertilizer, enhancing crop yields and improving soil health.
  • In medicine, it shows promise as an antitumor agent by targeting tubulin interactions.

Comparison with Similar Compounds

Cinnamoylglycine

Structure: Cinnamoylglycine (CAS 16534-24-0) features a glycine residue (-NHCH₂COOH) linked to the cinnamoyl group, unlike Cinnamoylurea’s urea moiety. Applications: As a metabolite in human urine, it serves as a biomarker for metabolic disorders. Its carboxyl group enhances water solubility compared to this compound, which may limit the latter’s pharmacokinetic profile .

Cinnamoyl Chloride

Structure : Cinnamoyl chloride (CAS 102-92-1) is a reactive acyl chloride (C₉H₇ClO) used as a precursor in synthesizing cinnamic acid derivatives, including this compound.
Applications : Widely employed in acylation reactions to produce pharmaceuticals, dyes, and polymers. Its high reactivity contrasts with this compound’s stability, making it unsuitable for direct therapeutic use .
Reactivity : The chloride group facilitates nucleophilic substitution, whereas this compound’s urea group undergoes hydrolysis under acidic or basic conditions .

Other Derivatives

  • Cinnamic Acid : The parent compound lacks functional groups beyond the carboxylic acid, limiting its versatility in drug design compared to this compound.
  • Cinnamamide : Contains an amide group (-CONH₂), offering intermediate reactivity between this compound and Cinnamoyl chloride.

Comparative Data Table

Compound CAS Number Molecular Formula Functional Group Key Applications Reactivity Profile
This compound N/A C₁₀H₁₀N₂O₂ Urea (-NHCONH₂) Pharmaceutical intermediates Moderate; hydrolyzable
Cinnamoylglycine 16534-24-0 C₁₁H₁₁NO₃ Glycine (-NHCH₂COOH) Metabolic biomarker Low; peptide bond formation
Cinnamoyl Chloride 102-92-1 C₉H₇ClO Acyl chloride (-COCl) Synthetic reagent High; acylation reactions
Cinnamic Acid 621-82-9 C₉H₈O₂ Carboxylic acid (-COOH) Food preservative, fragrance Low; esterification

Research Findings

  • Synthetic Pathways : this compound is likely synthesized via urea and cinnamoyl chloride, analogous to the production of cinnamoylglycine from glycine and cinnamoyl chloride .
  • Stability : Urea derivatives generally exhibit higher thermal stability than acyl chlorides but are prone to hydrolysis, necessitating controlled storage conditions .
  • Biological Activity : this compound’s hydrogen-bonding capacity may enhance binding to biological targets, as seen in urea-containing drugs (e.g., anticancer agents). However, its efficacy compared to cinnamoylglycine remains unverified .

Q & A

Q. What are the key considerations for optimizing the synthesis of cinnamoylurea derivatives in academic settings?

Methodological Answer:

  • Experimental Design: Prioritize variables such as reaction temperature, solvent polarity, and catalyst selection (e.g., acid/base catalysts). Use fractional factorial design to identify critical parameters .
  • Purification: Employ column chromatography or recrystallization to isolate high-purity compounds. Validate purity via HPLC (>95%) and melting point analysis .
  • Yield Optimization: Track reaction kinetics using TLC or in-situ FTIR to determine endpoint stability. Compare yields across solvent systems (e.g., DMF vs. THF) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm urea and cinnamoyl moieties. Compare chemical shifts with computational models (e.g., DFT calculations) .
  • Mass Spectrometry: Employ HRMS (High-Resolution MS) to verify molecular ion peaks and rule out degradation products.
  • Chromatography: Utilize reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Pair with CAD (Charged Aerosol Detection) for non-UV-active impurities .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

Methodological Answer:

  • Cell-Based Assays: Use MTT or resazurin assays for cytotoxicity screening. Normalize data against positive controls (e.g., doxorubicin) and vehicle-treated cells.
  • Enzyme Inhibition: Apply Michaelis-Menten kinetics to calculate IC50_{50} values. Validate with dose-response curves (3-4 replicates per concentration) .
  • Data Validation: Include negative controls (e.g., inactive analogs) to confirm specificity. Use ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological data be systematically resolved?

Methodological Answer:

  • Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., IC50_{50}, bioavailability) and assess heterogeneity using I2^2 statistics. Identify confounding variables (e.g., cell line variability, assay conditions) .
  • In Silico Modeling: Perform molecular docking to compare binding affinities across protein isoforms. Validate with MD simulations (e.g., 100 ns trajectories) .
  • Experimental Replication: Design interlaboratory studies using standardized protocols (e.g., OECD guidelines) to isolate methodological biases .

Q. What strategies are effective for elucidating this compound’s structure-activity relationship (SAR) in multi-target drug discovery?

Methodological Answer:

  • Fragment-Based Design: Synthesize analogs with systematic modifications (e.g., halogen substitution, alkyl chain length). Test against target panels (e.g., kinases, GPCRs) .
  • QSAR Modeling: Use CoMFA or CoMSIA to correlate electronic/steric properties with activity. Validate models with external test sets (R2^2 > 0.7) .
  • Off-Target Profiling: Employ thermal shift assays or SPR (Surface Plasmon Resonance) to assess selectivity. Cross-reference with PubChem BioAssay data .

Q. How should researchers address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?

Methodological Answer:

  • Dosing Regimen: Standardize administration routes (oral vs. IV) and fasting states. Monitor plasma levels via LC-MS/MS at fixed intervals (e.g., 0, 1, 4, 24 hrs) .
  • Metabolite Identification: Use UPLC-QTOF-MS to detect phase I/II metabolites. Compare metabolic pathways across species (e.g., murine vs. human microsomes) .
  • Data Reporting: Adhere to ARRIVE guidelines for animal studies. Disclose variability metrics (e.g., SEM, CV%) and attrition rates .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal curves (Hill equation) using GraphPad Prism. Report EC50_{50} with 95% confidence intervals .
  • Cluster Analysis: Apply PCA (Principal Component Analysis) to segregate responsive vs. non-responsive cell subsets. Use k-means clustering for phenotype stratification .
  • Outlier Management: Exclude data points beyond ±3 SD after Grubbs’ test. Justify exclusions in supplementary materials .

Q. How can researchers integrate omics data to uncover this compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells. Use DESeq2 for differential expression (adjusted p < 0.1). Enrich pathways via KEGG/GO .
  • Proteomics: Apply TMT labeling and LC-MS/MS for quantitative analysis. Validate hits with Western blot (≥2 independent antibodies) .
  • Multi-Omics Integration: Use weighted gene co-expression networks (WGCNA) to link transcriptomic and proteomic datasets. Prioritize hub genes with high connectivity .

Contradiction and Validation

Q. What methodologies mitigate bias in this compound’s reported antioxidant vs. pro-oxidant effects?

Methodological Answer:

  • Redox Profiling: Measure ROS levels using DCFH-DA and GSH/GSSG ratios in parallel. Correlate with cell viability (Spearman’s rho) .
  • Chelation Studies: Pre-treat cells with metal chelators (e.g., EDTA) to assess metal-dependent pro-oxidant activity.
  • Peer Review: Submit raw data to repositories (e.g., Zenodo) for independent validation. Disclose funding sources and conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamoylurea
Reactant of Route 2
Reactant of Route 2
Cinnamoylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.